![molecular formula C15H16N2O B7457862 4-methyl-N-(1-pyridin-3-ylethyl)benzamide](/img/structure/B7457862.png)
4-methyl-N-(1-pyridin-3-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(1-pyridin-3-ylethyl)benzamide, also known as MPEB, is a compound that has been studied for its potential therapeutic applications in various neurological disorders. MPEB belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
4-methyl-N-(1-pyridin-3-ylethyl)benzamide acts as a selective antagonist of mGluR5, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in the regulation of various neurotransmitters such as dopamine, glutamate, and GABA. By blocking the activity of mGluR5, 4-methyl-N-(1-pyridin-3-ylethyl)benzamide can modulate the activity of these neurotransmitters and reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to have various biochemical and physiological effects. It can reduce the neuroinflammation by modulating the activity of microglia, which are the immune cells of the central nervous system. It can also reduce the oxidative stress by modulating the activity of various antioxidant enzymes such as superoxide dismutase and catalase. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to improve the cognitive function by enhancing the synaptic plasticity and reducing the neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(1-pyridin-3-ylethyl)benzamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological disorders. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide is also stable and can be easily synthesized in the lab. However, there are some limitations to using 4-methyl-N-(1-pyridin-3-ylethyl)benzamide in lab experiments. It has poor solubility in water, which can limit its bioavailability. It can also have off-target effects on other receptors, which can complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide. One direction is to explore its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective antagonists of mGluR5, which can have better bioavailability and fewer off-target effects. Additionally, the development of new formulations of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide that can improve its solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, 4-methyl-N-(1-pyridin-3-ylethyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a selective antagonist of mGluR5 and can modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the study of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide, which can enhance its therapeutic potential and improve our understanding of the role of mGluR5 in various neurological disorders.
Synthesemethoden
The synthesis method of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide involves the reaction of 4-methylbenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 4-methyl-N-(1-pyridin-3-ylethyl)benzamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that 4-methyl-N-(1-pyridin-3-ylethyl)benzamide can modulate the activity of mGluR5, which is involved in the regulation of various neurotransmitters such as dopamine, glutamate, and GABA. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to reduce the symptoms of Parkinson's disease in animal models by improving the motor function and reducing the neuroinflammation. It has also been shown to reduce the symptoms of schizophrenia by improving the cognitive function and reducing the hallucinations. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has also been studied for its potential application in addiction, as it can reduce the rewarding effects of drugs of abuse such as cocaine and alcohol.
Eigenschaften
IUPAC Name |
4-methyl-N-(1-pyridin-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-7-13(8-6-11)15(18)17-12(2)14-4-3-9-16-10-14/h3-10,12H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXIGCQOYSVQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-pyridin-3-ylethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.